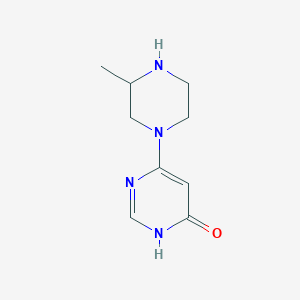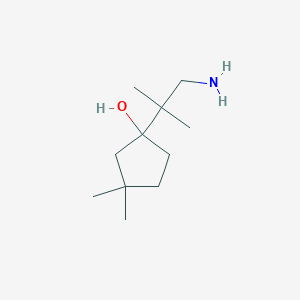![molecular formula C9H13NO3 B13185299 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This compound features a five-membered ring containing one oxygen and one nitrogen atom, making it a heterocyclic compound. The presence of the oxazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the oxazole ring into a more saturated form.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated oxazole compounds.
Applications De Recherche Scientifique
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Medicine: The compound’s biological activities make it a candidate for drug development. It is investigated for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2,6-Dichlorophenylamino)-phenylmethyl]-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds share the oxazole ring and exhibit similar biological activities.
2-Methylpropyl acetate: Although structurally different, this compound shares the 2-methylpropyl group and is used in various industrial applications.
Uniqueness
2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid is unique due to its specific oxazole ring structure and the presence of the 2-methylpropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-[2-(2-methylpropyl)-1,3-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)3-8-10-5-7(13-8)4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
SFDBPQDIHVVTTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC=C(O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



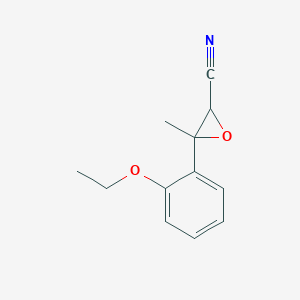
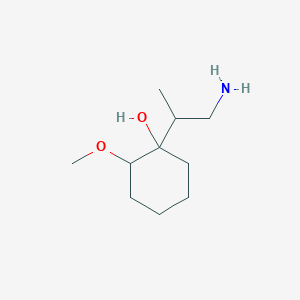

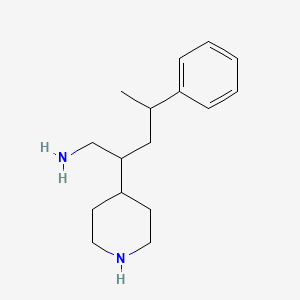
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
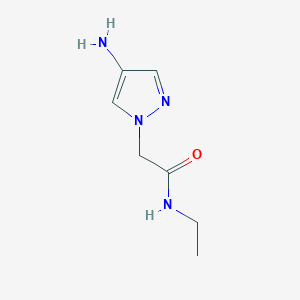
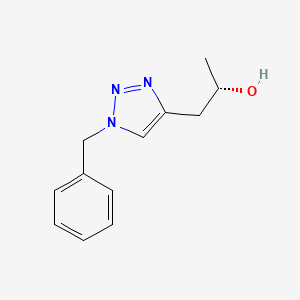

![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
